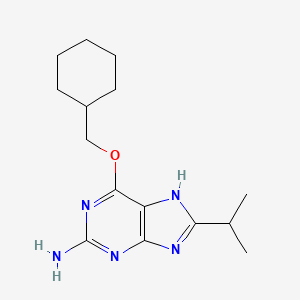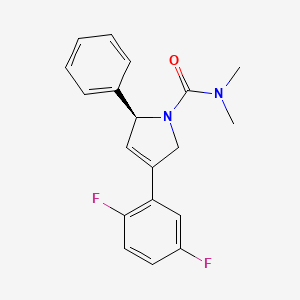![molecular formula C17H13F3N2O3 B10756631 2-[(4-Ethynyl-2-Fluorophenyl)amino]-3,4-Difluoro-N-(2-Hydroxyethoxy)benzamide](/img/structure/B10756631.png)
2-[(4-Ethynyl-2-Fluorophenyl)amino]-3,4-Difluoro-N-(2-Hydroxyethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Ethynyl-2-Fluorophenyl)amino]-3,4-Difluoro-N-(2-Hydroxyethoxy)benzamide is a small molecule belonging to the class of organic compounds known as aminobenzoic acids and derivatives. These compounds contain an amine group attached to the benzene moiety. This particular compound is characterized by its complex structure, which includes multiple fluorine atoms and an ethynyl group, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethynyl-2-Fluorophenyl)amino]-3,4-Difluoro-N-(2-Hydroxyethoxy)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structureThe reaction conditions often require the use of catalysts like palladium and bases such as triethylamine to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Ethynyl-2-Fluorophenyl)amino]-3,4-Difluoro-N-(2-Hydroxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atoms and the ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(4-Ethynyl-2-Fluorophenyl)amino]-3,4-Difluoro-N-(2-Hydroxyethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mecanismo De Acción
The mechanism of action of 2-[(4-Ethynyl-2-Fluorophenyl)amino]-3,4-Difluoro-N-(2-Hydroxyethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynyl-2-Fluoroaniline: Shares the ethynyl and fluorine groups but lacks the benzamide structure.
3,4-Difluoroaniline: Contains the difluoro substitution but does not have the ethynyl group or the benzamide structure.
N-(2-Hydroxyethoxy)benzamide: Has the benzamide and hydroxyethoxy groups but lacks the ethynyl and fluorine substitutions.
Uniqueness
2-[(4-Ethynyl-2-Fluorophenyl)amino]-3,4-Difluoro-N-(2-Hydroxyethoxy)benzamide is unique due to its combination of multiple fluorine atoms, an ethynyl group, and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H13F3N2O3 |
|---|---|
Peso molecular |
350.29 g/mol |
Nombre IUPAC |
2-(4-ethynyl-2-fluoroanilino)-3,4-difluoro-N-(2-hydroxyethoxy)benzamide |
InChI |
InChI=1S/C17H13F3N2O3/c1-2-10-3-6-14(13(19)9-10)21-16-11(4-5-12(18)15(16)20)17(24)22-25-8-7-23/h1,3-6,9,21,23H,7-8H2,(H,22,24) |
Clave InChI |
AMNKRBRQQAMACZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1)NC2=C(C=CC(=C2F)F)C(=O)NOCCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-N-(2-Aminoethyl)-2-{[(4-methoxyphenyl)sulfonyl]methyl}cyclohexanecarboxamide](/img/structure/B10756568.png)


![N,4-dimethyl-3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B10756581.png)


![N-{(1s,2r)-1-Benzyl-3-[(Cyclopropylmethyl)(2-Furylsulfonyl)amino]-2-Hydroxypropyl}-N'-Methylsuccinamide](/img/structure/B10756608.png)



![[N-(3-Dibenzylcarbamoyl-oxiranecarbonyl)-hydrazino]-acetic acid](/img/structure/B10756624.png)
![(1S,7S,8S,8AR)-1,2,3,7,8,8A-Hexahydro-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-HY droxy-6-oxo-2H-pyran-2-YL]ethyl]-1-naphthalenol](/img/structure/B10756625.png)
![(8alpha,10alpha,13alpha,17beta)-17-[(4-Hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid](/img/structure/B10756632.png)
![7-[2-Methoxy-1-(methoxymethyl)ethyl]-7H-pyrrolo[3,2-F] quinazoline-1,3-diamine](/img/structure/B10756641.png)
